Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate
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Description
1,3,4-thiadiazole derivatives are a group of compounds that have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications . They are designed and synthesized using various starting materials .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .Molecular Structure Analysis
The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The targeted 1,3,4-thiadiazole derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiadiazole ring in the compound can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows the compound to interact with various biological targets.
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to affect various biochemical pathways . For instance, they have been associated with the release of energy from carbohydrates during metabolism and the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
A derivative of 1,3,4-thiadiazole showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .
Action Environment
It is known that the thiadiazole ring in the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action could be influenced by the solvent environment.
Properties
IUPAC Name |
ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-5-4-6-15(7-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPFTRFXYDXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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